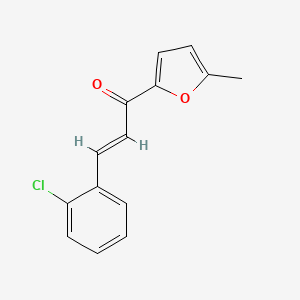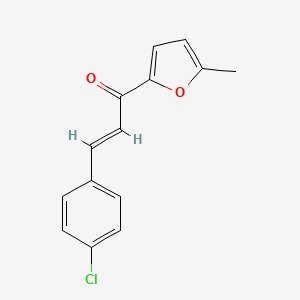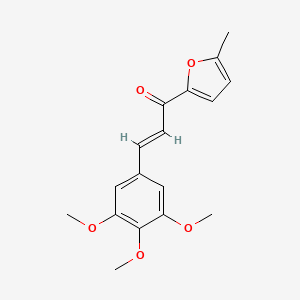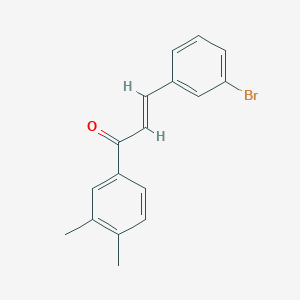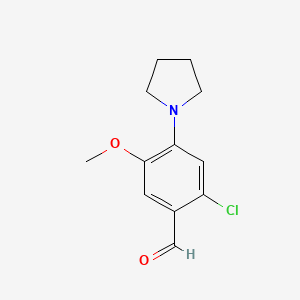
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as 3,4-Dimethyl-2-methylphenylprop-2-en-1-one, is a compound belonging to the class of propenones. It is a colorless liquid with a melting point of -34°C and a boiling point of 129°C. It is insoluble in water but soluble in alcohol and ether. It has a molecular formula of C12H14O and a molecular weight of 170.23 g/mol. It has been used in a variety of scientific applications, including synthesis, drug development, and lab experiments.
Scientific Research Applications
(2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of compounds, including 2-methyl-3,4-dihydropyridines, 2-methyl-3,4-dihydro-1H-pyrrolo[3,2-b]pyridines, and 3,4-dihydro-2H-pyran-2-ones. It has also been used in the synthesis of a variety of drugs, including antifungal agents, anticonvulsants, and anti-inflammatory drugs. Additionally, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450s and monooxygenases. These enzymes are responsible for the metabolism of a variety of compounds, including drugs and other substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including an anti-inflammatory effect, an anti-fungal effect, and an anticonvulsant effect. Additionally, the compound may have a variety of effects on the metabolism of a variety of compounds, including drugs and other substrates.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in laboratory experiments include its low cost and ease of preparation. Additionally, the compound is soluble in a variety of solvents, making it easy to work with in a variety of laboratory settings. The main limitation of using the compound in laboratory experiments is its low solubility in water, which may limit its use in certain types of experiments.
Future Directions
For the use of (2E)-1-((2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one include further research into its mechanism of action and its potential applications in drug development. Additionally, further research into the compound’s biochemical and physiological effects may be beneficial in understanding its potential therapeutic applications. Finally, further research into the synthesis of the compound may be beneficial in developing more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved via a variety of methods. One method involves the reaction of 3-methyl-2-phenylprop-2-en-1-one with dimethylsulfate in the presence of sodium carbonate. This reaction yields (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in a yield of approximately 70%. Another method involves the reaction of 1-(3,4-dimethylphenyl)-3-methyl-2-phenylprop-2-en-1-one with sodium hydroxide in the presence of acetic acid, which yields (2E)-1-((2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-onephenyl)-3-(2-methylphenyl)prop-2-en-1-one in a yield of approximately 80%.
properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-8-9-17(12-15(13)3)18(19)11-10-16-7-5-4-6-14(16)2/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGKPQOGWVAKZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

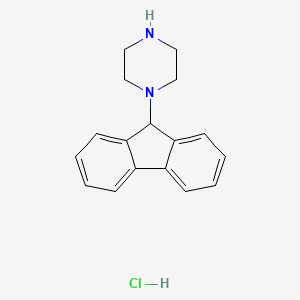
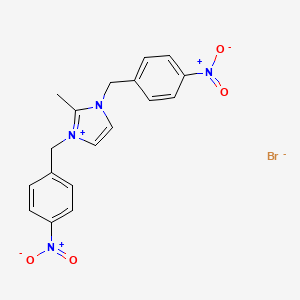
![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)
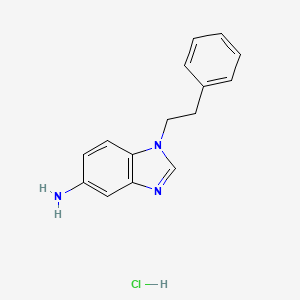
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)
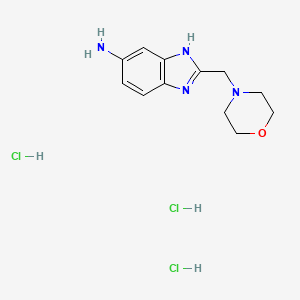
![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)
